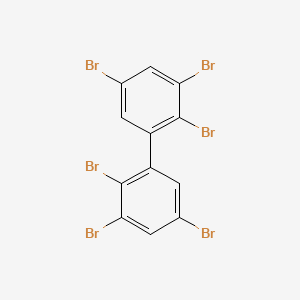

1,1'-Biphenyl, 2,2',3,3',5,5'-hexabromo-

Description

Definition and Nomenclature of Polybrominated Biphenyls (PBBs)

Polybrominated biphenyls (PBBs) are a group of halogenated hydrocarbons produced by substituting hydrogen atoms on a biphenyl (B1667301) molecule with bromine atoms. wikipedia.org The biphenyl structure consists of two benzene (B151609) rings joined by a single bond. chemicalbook.comwikipedia.org The general chemical formula for PBBs is C12H(10-x)Brx, where 'x' can range from 1 to 10. wikipedia.org This substitution pattern allows for the theoretical existence of 209 different individual compounds, known as congeners. wikipedia.orgachrom.be

The nomenclature for PBBs follows a system established by the International Union of Pure and Applied Chemistry (IUPAC), which is also used for polychlorinated biphenyls (PCBs). cdc.gov This system assigns a number to each of the 209 possible congeners, providing a standardized way to identify specific isomers. cdc.gov

Isomeric Forms of Hexabromobiphenyls and Specific Congeners

Hexabromobiphenyls are a subgroup of PBBs where exactly six hydrogen atoms on the biphenyl structure have been replaced by bromine atoms. This specific degree of bromination allows for 42 possible isomers, each with a unique arrangement of bromine atoms on the two phenyl rings. wikipedia.org

One of the most well-known and studied hexabromobiphenyl congeners is 2,2',4,4',5,5'-hexabromobiphenyl (B1200347) , commonly referred to as BB-153 . alfa-chemistry.comca.gov This particular isomer was a major component of the commercial PBB mixtures. nih.gov Its symmetrical structure and high degree of bromination contributed to its effectiveness as a flame retardant. nih.govchemicalbook.com The specific compound of focus, 1,1'-Biphenyl, 2,2',3,3',5,5'-hexabromo- , is another of the 42 possible hexabromobiphenyl isomers. nih.gov

| Congener Name | Common Abbreviation | Key Characteristics |

|---|---|---|

| 1,1'-Biphenyl, 2,2',3,3',5,5'-hexabromo- | Not commonly abbreviated | One of the 42 hexabromobiphenyl isomers. |

| 2,2',4,4',5,5'-hexabromobiphenyl | BB-153 | A major component of commercial PBB mixtures and extensively studied. nih.gov |

Historical Context of Production and Use

The story of PBBs is largely rooted in the mid-20th century's demand for fire-resistant materials. env-health.org Their production and use were concentrated in a relatively short period, but their environmental legacy has been long-lasting.

PBBs were primarily used as flame retardants. frfabric.comeuropa.eu They were incorporated into plastics, foams, and textiles to make them less flammable. frfabric.comeuropa.eu Specifically, hexabromobiphenyl was added to acrylonitrile-butadiene-styrene (ABS) plastics used in the housings of business machines and other electronic equipment. It was also utilized in coatings, lacquers, and polyurethane foam for automotive upholstery. These compounds work by releasing bromine radicals at high temperatures, which interfere with the chemical reactions of combustion.

| Application | Product Examples |

|---|---|

| ABS Plastics | Business machine housings, radio and TV casings |

| Coatings and Lacquers | Protective finishes |

| Polyurethane Foam | Automotive upholstery |

The commercial production of PBBs in the United States began in the early 1970s. By 1974, production had ceased following a major contamination incident. michigan.gov The primary commercial hexabromobiphenyl product in the U.S. was sold under the trade name FireMaster®. michigan.gov

The most significant event in the history of PBBs was the accidental contamination of livestock feed in Michigan in 1973. michigan.govmichigan.govemory.educmich.edu A chemical company mistakenly shipped a PBB-based flame retardant, FireMaster®, instead of a magnesium oxide-based nutritional supplement to a feed mill. michigan.govmichigan.gov This led to the widespread contamination of cattle, poultry, and other livestock, and subsequently, the contamination of meat, milk, and eggs throughout the state. michigan.govmichigan.gov An estimated 8.5 million people in Michigan were exposed to PBBs through the consumption of these contaminated products. cmich.edu This incident brought national attention to the potential dangers of PBBs and was a major factor in the decision to halt their production. michigan.govumich.edu

Structure

3D Structure

Properties

CAS No. |

55066-76-7 |

|---|---|

Molecular Formula |

C12H4Br6 |

Molecular Weight |

627.6 g/mol |

IUPAC Name |

1,2,5-tribromo-3-(2,3,5-tribromophenyl)benzene |

InChI |

InChI=1S/C12H4Br6/c13-5-1-7(11(17)9(15)3-5)8-2-6(14)4-10(16)12(8)18/h1-4H |

InChI Key |

OIQABQOZOVLYRA-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1C2=C(C(=CC(=C2)Br)Br)Br)Br)Br)Br |

Origin of Product |

United States |

Environmental Distribution and Transport Dynamics

Sources of Environmental Release and Pathways

The introduction of 1,1'-Biphenyl, 2,2',3,3',5,5'-hexabromo- into the environment is primarily linked to human activities, from its production to the disposal of consumer goods containing it.

During the period of their production, PBBs were released into the environment from manufacturing facilities. The production process, which typically involved the bromination of biphenyl (B1667301), was not completely contained, leading to emissions through various waste streams. nih.gov Solid wastes generated during production were a significant source of environmental contamination. For instance, an estimated 50 grams of PBBs were lost as solid waste for every kilogram of product manufactured. This waste was often deposited in landfills.

Direct contamination of soil at and around manufacturing plants was also a major release pathway. Soil samples collected from the bagging and loading areas of one production facility, the Michigan Chemical Corporation, showed extremely high concentrations of PBBs, indicating direct spillage and fugitive dust emissions. While PBBs are not highly volatile, releases into the air during manufacturing have been documented. nih.gov Additionally, related compounds like biphenyl are known to be released into water through wastewater effluents from industrial processes. dcceew.gov.au

| Sampling Location | PBB Concentration (mg/kg) |

|---|---|

| Bagging Area | 3500 |

| Loading Area | 2500 |

Data Source: Stockholm Convention

The vast majority of hexabromobiphenyl produced was used as a flame retardant in consumer and industrial products, such as the plastic housings of televisions and business machines. Once these products reach the end of their useful life, they are typically disposed of in landfills or by incineration. Both methods serve as significant pathways for environmental release.

In landfills, PBBs can slowly leach from the waste products into the landfill leachate, a complex liquid that percolates through the waste. researchgate.net This leachate can then contaminate groundwater and surrounding soil if the landfill is not properly contained. mdpi.com The leaching of brominated flame retardants from polymeric materials can be enhanced by the presence of dissolved humic materials in the leachate. researchgate.netbirmingham.ac.uk

Incineration of municipal or industrial waste containing PBB-laden plastics is another primary release pathway. nih.gov While modern, high-temperature incineration can destroy these compounds, incomplete or uncontrolled combustion, such as in accidental fires, can release PBBs and their more toxic byproducts into the atmosphere. nih.govnih.gov

Contaminated sites, such as former manufacturing locations and landfills, act as long-term secondary sources of PBBs to the environment. Even after primary production has ceased, the PBBs present in the soil and waste continue to be released.

The primary mechanisms for this secondary release include:

Leaching: As discussed, PBBs can be slowly leached from contaminated soils and landfills by percolating rainwater, leading to the contamination of groundwater. researchgate.netnih.gov

Volatilization: While PBBs have low to moderate volatility, they can slowly vaporize from soil surfaces into the atmosphere over time. epa.gov This process is influenced by factors like soil temperature and the specific properties of the PBB congener. epa.gov

Soil Erosion and Dust Transport: PBBs bind strongly to soil and sediment particles. epa.gov Wind and water erosion can transport these contaminated particles over significant distances, spreading the contamination to new areas. epa.gov This transport via airborne particulate matter is a key factor in their atmospheric mobility. epa.gov

These release mechanisms ensure that contaminated sites remain active sources of PBB pollution for decades. ut.ee

One of the most significant transformation pathways for PBBs is their conversion into polybrominated dibenzofurans (PBDFs) during combustion. nih.gov This occurs when products containing hexabromobiphenyls are incinerated or involved in fires. nih.govmdpi.com The oxidation of PBBs can proceed through a facile mechanism to yield PBDFs, which are often more toxic than the parent PBB compounds. mdpi.com

The formation of PBDFs is temperature-dependent and has been observed to occur in a narrow temperature range of 700–850 °C. nih.gov The process involves a series of chemical reactions, including oxidation and cyclization, where the biphenyl structure is altered to form the dibenzofuran (B1670420) structure. nih.govmdpi.com The presence of other substances, such as antimony(III) oxide (a common flame retardant synergist), can increase the amount of PBDFs formed during thermal treatment of plastics. nih.gov This conversion pathway highlights a major concern with the incineration of PBB-containing waste, as it can lead to the emission of highly toxic byproducts. mdpi.com

Environmental Compartmentalization and Partitioning

The way 1,1'-Biphenyl, 2,2',3,3',5,5'-hexabromo- distributes itself among different environmental compartments (air, water, soil, sediment) is governed by its physical and chemical properties, such as its low water solubility and low vapor pressure. nih.govepa.gov

Despite having a low volatility, hexabromobiphenyls are detected in the atmosphere, even in remote regions. epa.gov This indicates that they are susceptible to atmospheric transport. nih.gov The primary mechanism for their distribution in air is through attachment to airborne particulate matter. epa.gov Due to their hydrophobic nature, PBBs adsorb strongly to particles, which can then be carried over vast distances by wind currents. nih.govepa.gov This process, known as long-range environmental transport, is evidenced by the presence of PBBs in Arctic wildlife, far from any industrial sources.

| Property | Value/Description | Implication for Environmental Transport |

|---|---|---|

| Water Solubility | Low | Binds strongly to soil and sediment rather than dissolving in water. epa.gov |

| Vapor Pressure | Low to Moderate | Low volatility, but still allows for slow release into the atmosphere from soil/water surfaces. epa.gov |

| Adsorption | Strongly adsorbs to soil and sediment particles. | Reduces mobility in soil and water but increases mobility in the atmosphere when attached to airborne particles. epa.gov |

| Persistence | Highly persistent; low to no degradation in water, soil, and sediment. | Allows for long-range environmental transport before significant breakdown occurs. |

Distribution in Air

Particulate Phase Adsorption and Atmospheric Transport

The atmospheric transport of 1,1'-Biphenyl, 2,2',3,3',5,5'-hexabromo-, a member of the hexabromobiphenyl group, is influenced by its physical and chemical properties. Hexabromobiphenyls generally exhibit low vapor pressure; for instance, the vapor pressure for the hexabromobiphenyl group is cited as 6.9x10-6 Pa, which suggests a low potential for volatilization. Due to this low volatility, long-range atmospheric transport is more likely to occur when the compound is adsorbed to airborne particulate matter. While direct photolytic degradation in the atmosphere has been observed for some PBB congeners in laboratory settings, its significance in the environment under real-world conditions has been questioned. The persistence of these compounds allows for transport over distances while bound to atmospheric particles.

Distribution in Water

The distribution of 1,1'-Biphenyl, 2,2',3,3',5,5'-hexabromo- in aquatic environments is largely governed by its low water solubility and strong tendency to associate with solids.

Sorption to Particulate Matter and Sediment

Due to their hydrophobic nature, polybrominated biphenyls, including hexabromo- congeners, readily adsorb to suspended particulate matter and sediment in the water column. This process effectively removes the compounds from the dissolved phase and leads to their accumulation in the benthic zone. Studies on various PBBs have shown their presence in the sediment of aquatic systems and in aquatic organisms like fish, indicating that sorption to particulate matter is a key distribution mechanism. For example, detailed isomer-specific analyses have identified various PBB congeners, primarily hexabrominated isomers, in fish from the Baltic and North Seas.

Volatilization from Water Surfaces

The potential for 1,1'-Biphenyl, 2,2',3,3',5,5'-hexabromo- to volatilize from water surfaces is considered low. This is a direct consequence of its low vapor pressure (6.9x10-6 Pa). The process of volatilization involves the transfer of a chemical from the aqueous phase to the gaseous phase, and a low vapor pressure significantly limits this transfer rate. Furthermore, the lack of chemically active functional groups on the molecule may limit its degradation through photolysis in water, contributing to its persistence in the aquatic environment.

Distribution in Soil and Sediment

Once introduced into the terrestrial environment, 1,1'-Biphenyl, 2,2',3,3',5,5'-hexabromo- demonstrates significant persistence and limited mobility.

Adsorption Characteristics and Persistence in Soil

Studies on soils contaminated with PBBs have demonstrated their strong persistence. Research conducted on fields that received manure from contaminated dairy herds showed no evidence of significant PBB degradation after one year of incubation in the soil. nih.gov When 14C-labeled hexabromobiphenyl was incubated in soil, less than 0.2% of the radioactivity was lost through volatilization. nih.govresearchgate.net

The adsorption of PBBs to soil particles is a primary factor controlling their fate. These compounds bind strongly to soil, a characteristic influenced by the soil's composition. Research has shown that PBBs are more strongly associated with soils that have higher clay and organic matter content. nih.gov This strong adsorption limits their leaching potential and contributes to their long-term persistence in the topsoil layers. Analyses of soil extracts from both sterilized and non-sterilized soil showed no difference in the recovery of major PBB isomers, suggesting that biodegradation is not a significant degradation pathway. nih.govresearchgate.net

| PBB Concentration Range (ppb) | Number of Fields |

|---|---|

| Not Detectable | 2 |

| 0.0 - 8.0 | 15 |

| 14 - 102 | 6 |

| 153 - 371 | 5 |

Data sourced from a survey of 28 fields that received manure from contaminated dairy herds. nih.govresearchgate.net

Soil-to-Plant Translocation Studies

Multiple studies have investigated the potential for 1,1'-Biphenyl, 2,2',3,3',5,5'-hexabromo- and other PBBs to be taken up by plants from contaminated soil, with results consistently showing a lack of significant translocation.

In experiments using hydroponic solutions with corn and soybean seedlings, autoradiograms showed no translocation of 14C-labeled PBB from the solution to the plant tops. nih.gov Similarly, when applied directly to the leaf surface, there was no evidence of movement within the leaf. nih.gov

Greenhouse experiments with various crops grown in PBB-treated soil support these findings.

Root Crops: Radishes, carrots, and onions were grown in two different soil types treated with PBBs at concentrations of 100 ppm and 100 ppb. While PBBs were detected in the roots, the levels were higher in the soil with lower clay and organic matter content. nih.gov This suggests that the association was primarily with soil particles adhering to the root surface rather than true uptake. A significant portion of the PBBs associated with roots could be removed by an acetone (B3395972) rinse. nih.gov

Corn and Soybeans: No PBBs were detected in corn leaf whorls containing dust from PBB-contaminated soil. nih.gov

Field Samples: Plant tissue sampled from the 10 most highly contaminated fields in a Michigan survey contained no detectable PBBs. nih.govresearchgate.net

These findings collectively indicate that there is an absence of significant plant uptake and translocation of polybrominated biphenyls from the soil. nih.gov

| Plant Species | Experimental Setup | Key Finding | Reference |

|---|---|---|---|

| Corn, Soybean | Hydroponic solution with 14C-PBB | No translocation from roots to plant tops. | nih.gov |

| Radish, Carrot, Onion | Greenhouse experiment with PBB-treated soil | PBBs detected on roots, but likely due to soil adhesion; levels dependent on soil type. | nih.gov |

| Various Crops | Field survey of 10 highly contaminated sites | No detectable PBBs in plant tissue. | nih.govresearchgate.net |

Environmental Persistence and Transformation Pathways

Degradation in Abiotic Environmental Media

Abiotic degradation encompasses processes that are not mediated by living organisms. For 1,1'-Biphenyl, 2,2',3,3',5,5'-hexabromo-, the primary abiotic degradation pathway is photolysis, while other chemical reactions are generally considered to be of minor importance.

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light energy. This process is a crucial pathway for the environmental transformation of PBBs. nih.gov

The primary mechanism of photolytic degradation for PBBs is reductive debromination, which involves the cleavage of a carbon-bromine (C-Br) bond and its replacement with a carbon-hydrogen (C-H) bond. nih.gov This process occurs through the successive loss of bromine atoms. nih.gov For lighter PBB congeners with eight or fewer bromine atoms, the susceptibility of bromine substituents to removal follows the order: meta ≥ ortho > para. nih.gov In the case of decabromobiphenyl (B1669990) (PBB 209), photolytic transformation has been shown to proceed via reductive debromination without any observed shifts of the bromine substituents. nih.gov The process leads to the enrichment of ortho-substituted PBBs, and positions with two adjacent bromine atoms are particularly susceptible to debromination. nih.gov Another observed mechanism, though less dominant, is intramolecular cyclization following the homolytic dissociation of a C-Br bond, which can lead to the formation of polybrominated dibenzofurans. nih.gov

The stepwise removal of bromine atoms during photolysis results in the formation of a complex mixture of PBBs with fewer bromine atoms. While specific photoproducts for 1,1'-Biphenyl, 2,2',3,3',5,5'-hexabromo- are not detailed in the available literature, studies on other hexabromobiphenyl isomers provide insight into the expected transformation products.

For instance, the irradiation of 2,4,5,2',4',5'-hexabromobiphenyl (a different isomer) with ultraviolet light in hexane (B92381) resulted in the formation of several lower brominated congeners. The primary photoproducts identified were pentabromobiphenyls, formed through the loss of a single bromine atom from different positions (para, ortho, and meta). Further degradation of these pentabromobiphenyls led to the formation of various tetrabromobiphenyls. This demonstrates the cascade of reactions that can occur, leading to a diverse range of PBB congeners in the environment.

Table 1: Photoproducts Identified from the Photolysis of 2,4,5,2',4',5'-Hexabromobiphenyl in Hexane (Note: This data is for a different isomer and serves as an illustrative example of PBB photoproduct formation.)

| Parent Compound | Primary Photoproducts (Pentabromobiphenyls) | Secondary Photoproducts (Tetrabromobiphenyls) |

| 2,4,5,2',4',5'-Hexabromobiphenyl | 2,4,5,2',5'-Pentabromobiphenyl | 3,4,3',4'-Tetrabromobiphenyl |

| 2,4,5,3',4'-Pentabromobiphenyl | 2,5,2',5'-Tetrabromobiphenyl | |

| 2,4,5,2',4'-Pentabromobiphenyl | 2,4,2',5'-Tetrabromobiphenyl | |

| 2,5,3',4'-Tetrabromobiphenyl | ||

| Data sourced from Millis, C. D., & Aust, S. D. (1985). |

The rate and extent of photolytic degradation are significantly influenced by various environmental factors. The solvent or medium in which the PBB is present plays a critical role. For example, the photodegradation of 2,2',4,4',5,5'-hexabromobiphenyl (B1200347) was observed to be rapid in methanol, with 90% degradation occurring after just 9 minutes. nih.gov However, the relevance of such rapid degradation in aqueous environments is questionable due to the lack of proton-donating groups. nih.gov

The wavelength of light is another crucial factor. Studies on other brominated flame retardants have shown that degradation rates are significantly higher under shorter wavelength UV light (180-400 nm) compared to longer wavelength visible light (400-700 nm). nih.gov The presence of other substances can also affect the process. For example, the photolysis of tetrabromobisphenol A, another brominated flame retardant, can be influenced by the presence of oxygen, leading to different transformation pathways. uni-due.de

The degradation of PBBs through abiotic chemical reactions, other than those induced by light, is generally considered to be an unlikely pathway in the environment. nih.gov These compounds are chemically stable and resistant to processes like hydrolysis under typical environmental conditions. uni-due.demdpi.com

Photolytic Degradation

Biotic Transformation Mechanisms

Biotic transformation involves the degradation of chemical compounds by living organisms, primarily microorganisms. While PBBs are generally persistent, some microbial transformations have been observed.

Under anaerobic conditions, microbial reductive debromination is a recognized degradation pathway for PBBs. researchgate.net This process, carried out by anaerobic bacteria in environments such as soils and sediments, involves the removal of bromine atoms from the biphenyl (B1667301) structure. researchgate.netnih.gov This can lead to the formation of less brominated congeners, which may have different toxicity profiles than the parent compound. nih.govberkeley.edu While specific studies on the biotic transformation of 1,1'-Biphenyl, 2,2',3,3',5,5'-hexabromo- are limited, the general mechanism of reductive debromination is applicable to the broader class of PBBs. researchgate.netberkeley.edu For instance, studies on the commercial PBB mixture Firemaster BP-6 have demonstrated its reductive debromination by anaerobic microorganisms from sediments. researchgate.net

Fungi, particularly ligninolytic fungi, have also been investigated for their ability to degrade persistent organic pollutants like polychlorinated biphenyls (PCBs), which are structurally similar to PBBs. nih.govnih.gov These fungi produce non-specific extracellular enzymes that can break down complex organic molecules. nih.govmdpi.com Species such as Irpex lacteus, Pleurotus ostreatus, and Trametes versicolor have shown the capacity to degrade a variety of environmental pollutants. researchgate.net While direct evidence for the fungal degradation of 1,1'-Biphenyl, 2,2',3,3',5,5'-hexabromo- is scarce, the known capabilities of these fungi suggest a potential for biotransformation. researchgate.netresearchgate.net The degradation of PCBs by ligninolytic fungi can lead to the formation of hydroxylated metabolites and other breakdown products. nih.gov

Microbial Reductive Debromination in Anaerobic Environments

In anaerobic settings such as sediments, microbial communities play a crucial role in the transformation of PBBs through reductive debromination. researchgate.net This process involves the sequential removal of bromine atoms, leading to the formation of less halogenated and often more mobile congeners. researchgate.net While specific studies on 1,1'-Biphenyl, 2,2',3,3',5,5'-hexabromo- are limited, research on related PBBs and polybrominated diphenyl ethers (PBDEs) provides significant insights into these pathways. researchgate.netresearchgate.netncku.edu.tw

The pattern of microbial debromination is highly dependent on the specific PBB congener. Studies on various PBBs and PBDEs have shown that bromine atoms at the meta and para positions are generally more susceptible to microbial removal than those at the ortho positions, which is attributed to lower steric hindrance. researchgate.netnih.gov Anaerobic dehalogenating bacteria, such as Dehalococcoides species, have been identified as key players in this process for related compounds. nih.govnih.gov The rate of debromination tends to be slower for more highly brominated congeners due to their increased hydrophobicity. nih.govberkeley.edu

Table 1: General Patterns of Anaerobic Microbial Debromination for PBBs/PBDEs

| Microbial Process | Key Observations | Relevant Microorganisms (Examples for related compounds) | Typical Environment |

|---|---|---|---|

| Reductive Debromination | Preferential removal of meta and para bromines. researchgate.netnih.gov | Dehalococcoides species nih.govnih.gov | Anaerobic sediments researchgate.netncku.edu.tw |

| Congener Transformation | Slower debromination rates for higher brominated congeners. nih.govberkeley.edu | Sulfurospirillum multivorans nih.gov | Sewage sludge |

| Metabolite Formation | Sequential formation of lower brominated congeners. researchgate.net | Dehalobacter restrictus, Desulfitobacterium hafniense nih.gov | Contaminated soils |

The reductive debromination of hexabromobiphenyls results in a cascade of lower brominated products. For instance, studies on the related PBB-153 congener show its transformation into various tetrabromobiphenyl congeners. researchgate.net Similarly, the debromination of deca-BDE produces a wide array of metabolites, including nona-, octa-, hepta-, hexa-, penta-, tetra-, tri-, di-, and mono-brominated diphenyl ethers. researchgate.netncku.edu.tw It is therefore anticipated that the anaerobic degradation of 1,1'-Biphenyl, 2,2',3,3',5,5'-hexabromo- would yield a mixture of penta-, tetra-, and other lower brominated biphenyls, although the specific products have not been detailed in available research. The formation of these metabolites is significant, as some lower brominated congeners can be more toxic and bioavailable than the parent compound. nih.gov

In Vivo Biotransformation and Metabolism in Organisms

Within organisms, PBBs can undergo biotransformation, primarily in the liver. This metabolic process is a critical determinant of a congener's biological half-life and potential for bioaccumulation.

The primary enzymes responsible for the initial phase of PBB metabolism are the cytochrome P450 (CYP) monooxygenases located in the hepatic microsomes. nih.govnih.govuantwerpen.be These enzymes catalyze oxidative reactions that introduce polar functional groups, typically a hydroxyl group, onto the biphenyl structure, making the compound more water-soluble and easier to excrete. uantwerpen.be The specific CYP isoforms involved and the rate of metabolism vary significantly depending on the PBB congener and the type of P450 enzyme induced. nih.govnih.gov

The susceptibility of a PBB congener to metabolism by P450 enzymes is governed by specific structure-activity relationships. A key factor is the presence and position of non-brominated carbon atoms on the biphenyl rings. nih.gov

Adjacent non-brominated ortho and meta carbons: PBB congeners with this structural feature are typically metabolized by P450 enzymes induced by 3-methylcholanthrene (B14862) (MC-type). nih.gov

Adjacent non-brominated meta and para carbons: Congeners possessing this arrangement are more likely to be metabolized by phenobarbital (B1680315) (PB-type) inducible P450 enzymes. nih.gov

The compound 1,1'-Biphenyl, 2,2',3,3',5,5'-hexabromo- has adjacent non-brominated carbons at the 4, 6, 4', and 6' positions. The adjacent C-5 (meta) and C-6 (para to the other ring) positions are unsubstituted, suggesting it could potentially be a substrate for PB-inducible P450 enzymes. However, studies have also indicated that a high degree of bromination can prevent metabolism, even when favorable structural features are present. nih.gov For example, research on other hexabromobiphenyl congeners showed they were not metabolized, highlighting the complexity of predicting metabolic fate based solely on these rules. nih.gov

Table 2: Structure-Activity Relationships for PBB Metabolism by Cytochrome P450

| Structural Feature | Associated P450 Inducer Type | Metabolic Susceptibility | Relevance to 1,1'-Biphenyl, 2,2',3,3',5,5'-hexabromo- |

|---|---|---|---|

| Adjacent non-brominated ortho and meta carbons | 3-Methylcholanthrene (MC) | Increased | Not present |

| Adjacent non-brominated meta and para carbons | Phenobarbital (PB) | Increased | Present (C5-C6 and C5'-C6' positions) |

| High degree of bromination (e.g., Hexa-bromo) | N/A | Decreased/Prevented nih.gov | Applicable |

The principal products of P450-mediated PBB metabolism are hydroxylated derivatives (OH-PBBs). ca.gov These metabolites are formed through the insertion of a hydroxyl group, often via an arene oxide intermediate. nih.gov For example, studies on the structurally related 2,2',3,3',6,6'-hexachlorobiphenyl (B1221702) (PCB 132) have identified mono- and di-hydroxylated metabolites. nih.govnih.gov While hydroxylation is a recognized pathway for PBB biotransformation, the specific hydroxylated derivatives of 1,1'-Biphenyl, 2,2',3,3',5,5'-hexabromo- have not been specifically identified in the reviewed literature. The position of hydroxylation is critical, as it can significantly alter the toxicological properties of the compound. ca.gov

Excretion Pathways of Metabolites

Consequently, there is a significant data gap regarding the specific metabolic fate and routes of elimination for the metabolites of 1,1'-Biphenyl, 2,2',3,3',5,5'-hexabromo-. While general principles of PBB metabolism suggest that hydroxylation is a primary initial step, leading to metabolites that can be conjugated and excreted, the specific metabolites formed from this particular isomer and their subsequent pathways of elimination (e.g., biliary, urinary) have not been characterized.

Due to the lack of specific research, no detailed findings or data tables on the excretion pathways of 1,1'-Biphenyl, 2,2',3,3',5,5'-hexabromo- metabolites can be provided at this time. Further investigation is required to elucidate the biotransformation and elimination kinetics of this specific PBB congener.

Bioaccumulation, Biomagnification, and Ecotoxicological Implications

Bioconcentration and Bioaccumulation in Aquatic Organisms

Aquatic environments often serve as reservoirs for persistent organic pollutants (POPs) like PBBs. Due to their low water solubility and high affinity for lipids, these compounds readily partition from the water column into the tissues of aquatic organisms.

Bioconcentration Factors (BCF) in Fish Species

Bioconcentration is the process where a chemical concentration in an organism exceeds that in the surrounding environment, specifically through respiratory and dermal surfaces. nih.gov The bioconcentration factor (BCF) is a key metric used to quantify this potential. nih.govfao.org For a substance to be considered bioaccumulative, regulatory frameworks often use a BCF threshold of greater than 2000, and a substance is considered very bioaccumulative if the BCF is higher than 5000. nih.gov

Interactive Data Table: Bioconcentration Factor (BCF) Thresholds for Bioaccumulation Assessment

| Category | BCF Value |

| Bioaccumulative (B) | > 2000 |

| Very Bioaccumulative (vB) | > 5000 |

This table outlines the BCF values used in regulatory frameworks like REACH to classify the bioaccumulative potential of chemical substances. nih.gov

Factors Influencing Uptake and Accumulation

Several factors influence the rate and extent of PBB 128 uptake and accumulation in aquatic organisms:

Lipid Content: Organisms with higher lipid content, or fat tissues, tend to accumulate higher concentrations of lipophilic compounds like PBB 128.

Species-Specific Differences: Metabolic rates, feeding habits, and physiological characteristics vary among species, leading to different accumulation patterns. nih.gov

Environmental Factors: Water temperature, organic carbon content in sediment, and water flow rates can affect the bioavailability of the compound.

Exposure Route: While bioconcentration refers to uptake from water, bioaccumulation includes all routes of exposure, including diet. fao.org For many aquatic organisms, dietary intake is a significant pathway for the accumulation of hydrophobic contaminants. nih.gov

Biomagnification in Terrestrial and Aquatic Food Webs

Biomagnification is the process whereby the concentration of a contaminant increases in organisms at successively higher levels in a food chain. fao.org PBB 128, being persistent and bioaccumulative, is susceptible to this process.

Trophic Transfer and Accumulation in Higher Trophic Levels

The transfer of PBB 128 from lower to higher trophic levels occurs through consumption. Prey organisms containing the compound are eaten by predators, leading to an accumulation in the predator's tissues, often at a higher concentration than in its food source. biorxiv.org This process is particularly efficient for compounds that are not easily metabolized or excreted.

Studies have shown that poorly metabolizable, hydrophobic substances are particularly prone to biomagnification. Research indicates that prey-mediated ingestion can be a more significant route for accumulating plastic-derived chemicals, suggesting that organisms at higher trophic levels are more exposed. biorxiv.org Field-based metrics like the biomagnification factor (BMF) and trophic magnification factor (TMF) are considered more appropriate for assessing biomagnification as they account for dietary concentrations. sfu.casfu.ca

Monitoring in Wildlife Populations (e.g., Arctic wildlife, marine mammals, fish-eating birds)

The effects of long-range transport carry contaminants like PBBs to remote regions such as the Arctic. researchgate.net Consequently, PBBs have been detected in a variety of wildlife, particularly top predators.

Arctic Wildlife: Persistent organic pollutants remain a significant concern for Arctic wildlife, with elevated levels found in species like polar bears, seals, and various seabirds. arctictoday.com These animals are at high risk due to the biomagnification of contaminants through the marine food web. researchgate.net Brown bears in remote areas have also shown accumulations of toxic elements, with concentrations linked to their diet. nih.gov

Marine Mammals: Marine mammals, such as seals and porpoises, often exhibit high concentrations of PBBs in their blubber due to their high lipid content and position in the food web. nih.gov Hexabromobiphenyls have been found to be the dominant PBBs in the blubber of seals and harbour porpoises from various marine environments. nih.gov

Fish-Eating Birds: Birds that consume fish are also at risk of accumulating significant levels of PBBs. Their position as apex predators in many aquatic ecosystems makes them key indicators of environmental contamination.

Interactive Data Table: Wildlife Groups Monitored for PBB Contamination

| Wildlife Group | Examples | Key Tissues for Analysis | Rationale for Monitoring |

| Arctic Wildlife | Polar Bears, Seals | Blubber, Liver | Apex predators in a sensitive ecosystem |

| Marine Mammals | Whales, Dolphins, Porpoises | Blubber, Milk | High lipid content, long lifespan |

| Fish-Eating Birds | Gulls, Guillemots, Murres | Eggs, Liver, Fat | Top of aquatic food chains, indicators of regional contamination |

This table summarizes key wildlife populations monitored for PBBs and similar persistent pollutants due to their susceptibility to biomagnification. arctictoday.comnih.gov

Congener Patterns in Biota and Food Chains

The relative abundance of different PBB congeners can vary between technical mixtures and the patterns observed in wildlife. This is due to differences in the uptake, metabolism, and excretion rates of individual congeners.

In marine biota from European waters, PBB 153 (2,2',4,4',5,5'-Hexabromobiphenyl) is a major congener, but other isomers like PBB 155 and PBB 154 are also prominent. nih.gov The presence of certain PBBs in marine life that are not found in technical products suggests they may be metabolites of higher brominated PBBs. nih.gov In contrast, PBB 153 is overwhelmingly dominant in the blubber of marine mammals from North America, accounting for 92-96% of the hexabromobiphenyls, indicating different primary sources of PBB contamination between the continents. nih.gov The congener pattern found in biota can thus provide clues about the original source of the pollution and the metabolic capabilities of the organisms. nih.gov

Table of Compound Names

| Abbreviation / Common Name | Chemical Name |

| PBB 128 | 1,1'-Biphenyl, 2,2',3,3',5,5'-hexabromo- |

| PBB 153 | 1,1'-Biphenyl, 2,2',4,4',5,5'-hexabromo- |

| PBB 154 | 1,1'-Biphenyl, 2,2',4,4',5,6'-hexabromo- |

| PBB 155 | 1,1'-Biphenyl, 2,2',4,4',6,6'-hexabromo- |

| PBBs | Polybrominated biphenyls |

Ecological Effects on Wildlife Populations

The chemical compound 1,1'-Biphenyl, 2,2',3,3',5,5'-hexabromo-, a component of polybrominated biphenyl (B1667301) (PBB) mixtures, has been identified as a persistent environmental contaminant with significant ecotoxicological implications. Its lipophilic nature facilitates bioaccumulation in wildlife, leading to biomagnification through the food web and posing a considerable threat to various species.

Endocrine Disrupting Potential and Associated Physiological Responses in Wildlife

1,1'-Biphenyl, 2,2',3,3',5,5'-hexabromo- is recognized as an endocrine-disrupting chemical (EDC) that can interfere with the normal functioning of hormonal systems in wildlife. thyroid.orgnih.govmichigan.gov The endocrine system is crucial for regulating metabolism, growth, development, and reproduction. michigan.gov This compound's chemical structure is similar to that of thyroid hormones, suggesting a potential mechanism for its disruptive effects. emory.edu

Research has demonstrated that exposure to PBBs can lead to altered thyroid hormone levels in various animal models and wildlife populations. nih.gov In animals, PBB exposure has been associated with lower levels of total triiodothyronine (T3) and thyroxine (T4), as well as increased thyroid weight, which can be indicative of conditions like goiters. nih.gov Studies on cell lines have shown that PBBs can decrease thyroid hormone-mediated gene transcription. nih.gov

The impact on thyroid function can vary. For instance, studies on individuals exposed to PBBs during childhood found that higher PBB concentrations were associated with lower free T4 and higher free T3 levels later in life. thyroid.org This suggests that PBBs may affect the conversion of T4 to T3, potentially by altering deiodinase activity. nih.gov While the precise mechanisms are still under investigation, these findings highlight the potential for this compound to cause metabolic and reproductive problems even when hormone levels remain within the typical range. thyroid.orgnih.gov

Beyond the thyroid system, PBBs are known to mimic estrogen, which can lead to a range of reproductive and developmental issues. nih.gov The endocrine-disrupting properties of this compound are a significant concern for the health of wildlife populations. svdcdn.comresearchgate.net

Reproductive and Developmental Impairment in Avian Species

Avian species are particularly vulnerable to the reproductive and developmental toxicity of 1,1'-Biphenyl, 2,2',3,3',5,5'-hexabromo- and related PBBs. doi.org These compounds can have profound effects at various stages of the avian life cycle, from egg formation to fledgling success. nih.gov

Exposure to PBBs and similar organochlorine pollutants has been linked to a range of adverse reproductive outcomes in birds, including:

Reduced Fertility: A decrease in the number of fertile eggs laid. doi.orgnih.gov

Eggshell Thinning: Leading to increased egg breakage and reduced hatching success. researchgate.netnih.gov

Embryonic Mortality: Increased death rates of embryos during incubation. doi.orgnih.gov

Teratological Effects: The occurrence of developmental abnormalities in embryos, such as skeletal deformities and impaired differentiation of the reproductive and nervous systems. doi.orgnih.gov

The endocrine-disrupting properties of these chemicals are a key mechanism behind these effects. doi.org As estrogenic compounds, they can interfere with the normal hormonal processes that govern avian reproductive system development and function. nih.gov For example, in ovo exposure to estrogenic chemicals has been shown to cause teratogenic changes in the reproductive organs of Japanese quail. doi.org

Studies on captive American kestrels fed PCB-spiked food, a class of compounds with similar effects to PBBs, revealed delayed egg-laying, smaller clutches, an increased number of infertile clutches, and reduced hatching success. doi.org Furthermore, nestling mortality was significantly higher in the exposed group. doi.org These findings underscore the potential for 1,1'-Biphenyl, 2,2',3,3',5,5'-hexabromo- to negatively impact the population dynamics of wild birds. doi.org

Immune System Modulation and Metabolic Changes in Wildlife

Exposure to 1,1'-Biphenyl, 2,2',3,3',5,5'-hexabromo- and other PBBs can lead to significant modulation of the immune system and metabolic changes in wildlife. Studies in rodents have shown that PBB exposure can suppress both humoral and cell-mediated immune responses. nih.gov Specifically, at higher dosage levels, PBBs severely depressed the responsiveness of splenic lymphocytes to T-cell activators in both mice and rats. nih.gov Humoral immunity was also found to be depressed in mice at high exposure levels. nih.gov

This immunotoxicity can leave wildlife more susceptible to infectious diseases. nih.gov For example, persistent polyhalogenated aromatic hydrocarbons (PHAHs), including PBBs, are found in high concentrations in marine mammals and are considered a potential contributing factor to mass mortalities in these populations. nih.gov A study on harbor seals fed contaminated herring from the Baltic Sea observed an impairment of natural killer cell activity, T-lymphocyte function, and antibody responses. nih.gov

In addition to immune effects, PBBs can induce metabolic changes. The disruption of thyroid hormone levels, as discussed previously, is a key indicator of metabolic interference. nih.gov Thyroid hormones play a vital role in regulating metabolism, and alterations in their levels can have widespread physiological consequences. nih.gov Given the link between PBB exposure and altered thyroid function, there is a potential for increased risk of various metabolic conditions in exposed wildlife populations. nih.gov

Analytical Methodologies for Environmental and Biological Matrices

Sample Collection and Preparation Techniques

The initial and most critical steps in the analysis of 1,1'-Biphenyl, 2,2',3,3',5,5'-hexabromo- involve the careful collection of samples and their subsequent preparation to isolate the compound from the complex matrix. These procedures are designed to ensure the integrity of the sample and to concentrate the analyte for instrumental analysis.

The extraction of 1,1'-Biphenyl, 2,2',3,3',5,5'-hexabromo- from environmental matrices requires robust techniques to overcome the strong adsorption of this hydrophobic compound to particulate matter. nih.gov

Soil and Sediment: Soxhlet extraction is a commonly employed method for solid samples like soil and sediment. epa.gov This technique uses a continuous flow of a heated solvent, such as hexane (B92381), to extract the analyte over an extended period. epa.gov To ensure efficient extraction, samples are often mixed with a drying agent like anhydrous sodium sulfate (B86663) to remove moisture. epa.gov Accelerated solvent extraction (ASE) is a more modern approach that utilizes elevated temperatures and pressures to reduce extraction time and solvent consumption. thermofisher.com

Water: For aqueous samples, the primary extraction techniques are liquid-liquid extraction (LLE) and solid-phase extraction (SPE). nih.gov LLE involves partitioning the analyte from the water into an immiscible organic solvent. SPE is a more common and efficient method where water is passed through a cartridge containing a solid adsorbent, such as polystyrene-divinylbenzene, which retains the compound. usgs.gov The analyte is then eluted from the cartridge with a small volume of an organic solvent. usgs.gov

Air: Air sampling for semi-volatile organic compounds like 1,1'-Biphenyl, 2,2',3,3',5,5'-hexabromo- typically involves the use of high-volume samplers that draw air through a filter and a sorbent material like polyurethane foam (PUF). epa.gov The PUF traps the gaseous-phase compounds, which can then be extracted using methods like Soxhlet extraction. unitar.org

A summary of common extraction techniques for environmental samples is provided in the table below.

| Sample Matrix | Extraction Technique | Key Parameters |

| Soil/Sediment | Soxhlet Extraction | Solvent: Hexane; Time: Several hours |

| Water | Solid-Phase Extraction (SPE) | Sorbent: Polystyrene-divinylbenzene; Eluent: Dichloromethane-diethyl ether |

| Air | High-Volume Sampling | Sorbent: Polyurethane Foam (PUF); Followed by Soxhlet extraction |

The analysis of 1,1'-Biphenyl, 2,2',3,3',5,5'-hexabromo- in biological matrices is complicated by the high lipid content of these samples.

Tissue: For tissues such as liver, muscle, and adipose, the sample is first homogenized and often ground with sodium sulfate to create a dry, granular mass. epa.gov This mixture is then typically subjected to Soxhlet extraction with a suitable solvent like hexane. epa.gov

Serum and Milk: The extraction of this compound from liquid biological samples like serum and milk often involves an initial protein precipitation step, followed by either LLE or SPE. unitar.orgnih.gov For serum, SPE with cartridges like Oasis HLB is a common approach. nih.gov For milk, LLE is frequently used. unitar.org

Feces: Analysis of feces can provide information on the elimination of the compound. The general procedure involves drying the sample, followed by extraction techniques similar to those used for soil and sediment.

The table below summarizes typical extraction methods for biological samples.

| Sample Matrix | Extraction Technique | Key Steps |

| Tissue (e.g., adipose, liver) | Soxhlet Extraction | Homogenization, drying with sodium sulfate, extraction with hexane. epa.gov |

| Serum | Solid-Phase Extraction (SPE) | Protein precipitation, extraction on an Oasis HLB cartridge. nih.gov |

| Milk | Liquid-Liquid Extraction (LLE) | Extraction with an organic solvent after sample preparation. unitar.org |

| Feces | Soxhlet Extraction | Drying, followed by extraction similar to soil samples. |

Following extraction, the sample extracts contain not only the target analyte but also a variety of co-extracted substances, such as lipids and other organic compounds, that can interfere with the final analysis. cdc.gov Therefore, a cleanup step is essential.

Common cleanup techniques include adsorption chromatography using materials like silica (B1680970) gel, alumina, and Florisil. cdc.govepa.gov These materials help to separate the analyte from interfering compounds based on their polarity. For instance, a multi-layered silica gel column can be used to remove lipids and other interferences. researchgate.net Gel permeation chromatography (GPC) is another effective technique for removing high-molecular-weight interferences like lipids from biological sample extracts. publications.gc.ca

Fractionation may also be employed to separate different classes of compounds from each other. For example, a silica column can be used to separate the extract into multiple fractions, allowing for a more targeted analysis of specific compounds. researchgate.net

Chromatographic Separation and Detection

The final stage of the analytical process involves the separation of 1,1'-Biphenyl, 2,2',3,3',5,5'-hexabromo- from other closely related compounds and its subsequent detection and quantification. Gas chromatography is the primary technique used for this purpose.

Gas chromatography with an electron capture detector (GC-ECD) is a highly sensitive method for the analysis of halogenated compounds like 1,1'-Biphenyl, 2,2',3,3',5,5'-hexabromo-. umich.educhromatographyonline.com The ECD is particularly responsive to electronegative atoms such as bromine, making it an ideal detector for this class of compounds. wikipedia.org

In this technique, the sample extract is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a long, thin capillary column. The column separates the different compounds in the mixture based on their boiling points and interactions with the column's stationary phase. As each compound elutes from the column, it enters the ECD, which contains a radioactive source that emits electrons. Electronegative compounds capture these electrons, causing a decrease in the standing current, which is measured as a peak. The time it takes for a compound to elute from the column (retention time) is used for its identification, while the peak area is proportional to its concentration. wikipedia.org

Gas chromatography-mass spectrometry (GC-MS) provides a more definitive identification of 1,1'-Biphenyl, 2,2',3,3',5,5'-hexabromo- compared to GC-ECD. unimelb.edu.au After the compounds are separated by the GC, they enter the mass spectrometer, which bombards them with electrons, causing them to fragment in a characteristic pattern. umich.edu This fragmentation pattern, or mass spectrum, serves as a "fingerprint" for the compound, allowing for its unambiguous identification. umich.edu By operating the mass spectrometer in selected ion monitoring (SIM) mode, where only specific fragment ions characteristic of the target analyte are monitored, the sensitivity and selectivity of the analysis can be significantly enhanced. nih.gov

High-resolution gas chromatography-high-resolution mass spectrometry (HRGC-HRMS) is considered the "gold standard" for the analysis of trace levels of persistent organic pollutants. chromatographyonline.com This technique offers extremely high mass resolution, allowing for the differentiation of the target analyte from interfering compounds with very similar masses. chromatographyonline.com This high degree of selectivity is crucial for the accurate quantification of 1,1'-Biphenyl, 2,2',3,3',5,5'-hexabromo- in complex environmental and biological matrices. nih.gov

The following table summarizes the key features of the chromatographic techniques.

| Technique | Principle | Advantages |

| GC-ECD | Separation by GC, detection by electron capture. chromatographyonline.com | High sensitivity for halogenated compounds. umich.edu |

| GC-MS | Separation by GC, identification by mass fragmentation pattern. unimelb.edu.au | Definitive compound identification, high selectivity with SIM. nih.gov |

| HRGC-HRMS | High-resolution separation and mass analysis. | Extremely high selectivity and sensitivity, considered the "gold standard". chromatographyonline.com |

Congener-Specific Analysis and Standards

The analysis of hexabromobiphenyls, including the specific congener 1,1'-Biphenyl, 2,2',3,3',5,5'-hexabromo-, necessitates a congener-specific approach. This is because the environmental fate, bioaccumulation potential, and toxicity of polybrominated biphenyls (PBBs) are dependent on their specific structure. epa.gov The term "hexabromobiphenyl" refers to a group of 42 possible isomeric forms, each with a unique arrangement of bromine atoms on the biphenyl (B1667301) structure. Technical grade PBB mixtures, such as FireMaster® BP-6, were not single compounds but rather complex formulations containing several different PBB congeners, with 2,2',4,4',5,5'-hexabromobiphenyl (B1200347) (PBB-153) and 2,2',3,4,4',5,5'-heptabromobiphenyl (B1597310) being the main constituents.

High-resolution gas chromatography (HRGC), often coupled with mass spectrometry (MS), is the primary technique for separating and identifying individual PBB congeners. analytice.comnm.gov The high resolving power of capillary columns is essential to separate the numerous congeners present in environmental or biological samples. epa.gov

Accurate identification and quantification in congener-specific analysis are fundamentally reliant on the availability of pure, synthetic analytical standards for each congener of interest. epa.gov These standards are used to determine the unique retention times and instrument response factors for each compound. epa.gov A significant challenge in the comprehensive analysis of PBBs has been the limited availability of standards for all possible congeners. nih.govnih.gov For polychlorinated biphenyls (PCBs), a structurally related class of compounds, the synthesis of all 209 congeners was a critical step in enabling comprehensive, quantitative, congener-specific analysis. epa.govnm.gov A similar need exists for PBBs to ensure accurate analytical results. Isotope-labeled standards, such as those labeled with Carbon-13 (¹³C), are often used as internal standards for quantification to achieve high accuracy.

Retention Time and Response Factor Determination for Congeners

In gas chromatography, the retention time—the time it takes for a specific compound to travel through the column to the detector—is a key parameter for identification. For complex mixtures like PBBs, determining the retention times for all 209 potential congeners is a significant analytical task. nih.gov The elution order of congeners is influenced by factors such as the number and position of bromine atoms and the type of chromatographic column (stationary phase) used. accustandard.com

To manage this complexity, databases of relative retention times (RRTs) have been developed for related compounds like polybrominated diphenyl ethers (PBDEs) and PCBs. epa.govaccustandard.com RRTs are calculated by normalizing the retention time of an analyte to that of one or more reference standards injected with the sample. accustandard.com This approach helps to minimize variations in retention times that can occur between different instruments or over time. accustandard.com For instance, in PBDE analysis, BDE-47 and BDE-183 have been used as reference standards to calculate RRTs for other congeners. accustandard.com

Researchers have also developed methods to predict the retention times of PBBs for which standards are not available. nih.gov By establishing quantitative relationships between the chromatographic properties of known PBBs and those of the more extensively studied PCBs, it is possible to predict the retention times for all PBB congeners. nih.gov

The response factor is a measure of the signal produced by the detector for a given amount of a specific analyte. This factor is unique to each congener and the analytical instrument. Accurate quantification can only be achieved by comparing the instrument's response to the analyte in a sample with its response to a known quantity of a pure analytical standard for that same congener. epa.gov

Identification and Quantification of Hexabromobiphenyl Congeners and Metabolites

Challenges in Resolving Isomers and Co-elution Issues

A primary challenge in the analysis of hexabromobiphenyls is the separation of the 42 different isomers. Isomers are compounds that have the same chemical formula (C₁₂H₄Br₆ for hexabromobiphenyl) but different structural arrangements. biocompare.com This structural similarity makes them difficult to separate using standard chromatographic techniques. biocompare.com

Co-elution, where two or more different congeners exit the gas chromatography column at the same time, is a frequent problem. nih.gov No single gas chromatographic column has been developed that can completely separate all 209 PCB congeners, and a similar challenge exists for PBBs. nih.gov This issue is particularly problematic for isomers because they have identical masses and produce identical or nearly identical mass spectra. nih.gov If two isomers co-elute, standard mass spectrometry cannot distinguish between them, leading to potential misidentification and inaccurate quantification. nih.gov

This is a critical issue because the biological activity of PBB congeners can vary significantly. For example, planar PBBs (those with no bromine atoms in the ortho positions) are expected to be the most toxic. If a toxic congener co-elutes with a less toxic one, the risk associated with the sample could be incorrectly assessed. Advanced techniques, such as multidimensional gas chromatography or the use of different types of stationary phases, can improve separation, but resolving all possible co-elutions remains a significant analytical hurdle. nm.govaccustandard.com

Use of Internal Standards and Surrogate Compounds

To ensure the accuracy and reliability of analytical data, internal standards and surrogate compounds are routinely used in the analysis of hexabromobiphenyls. epa.govdirtyproperty.com Although related, these two types of standards serve distinct functions. biotage.com

Surrogate compounds are chemically similar to the target analytes but are not expected to be found in the actual samples. dirtyproperty.combiotage.com They are added to a sample in a known amount before any sample preparation or extraction steps. biotage.com The primary purpose of a surrogate is to monitor the efficiency of the entire analytical method, including extraction, cleanup, and analysis. dirtyproperty.com The percent recovery of the surrogate provides a measure of the performance of the laboratory's procedures and can indicate if any of the target analyte was lost during sample processing. dirtyproperty.combiotage.com

Internal standards are also compounds similar to the analytes, added in a known amount, but they are typically introduced just before the instrumental analysis. dirtyproperty.combiotage.comepa.gov The function of an internal standard is to correct for variations in instrument performance and response during the analysis itself. dirtyproperty.com Quantification is performed by comparing the response of the target analyte to the response of the internal standard, a method known as relative response. dirtyproperty.com This corrects for small fluctuations in injection volume or detector sensitivity. For mass spectrometry applications, isotopically labeled versions of the target analytes (e.g., ¹³C-PBBs) are ideal internal standards. In other cases, a non-target PBB congener or a related compound like 4,4-dibromobiphenyl might be used. nih.gov

The table below summarizes the key differences between these essential quality control compounds.

| Feature | Surrogate Compound | Internal Standard |

| Purpose | Measures the efficiency of the entire analytical process (extraction, cleanup, analysis). dirtyproperty.combiotage.com | Corrects for instrumental variability and is used for quantification. dirtyproperty.combiotage.com |

| When Added | Before sample extraction and preparation. biotage.com | Immediately before instrumental analysis. biotage.comepa.gov |

| What it Measures | Overall method performance and potential analyte loss. dirtyproperty.com | Instrument performance and relative response of analytes. dirtyproperty.com |

| Example | A non-target PBB congener or a brominated compound not present in the sample. | ¹³C-labeled PBB congener, 4,4-dibromobiphenyl. nih.gov |

Detection Limits and Quality Assurance/Quality Control (QA/QC) Considerations

The limit of detection (LOD) and limit of quantification (LOQ) are critical parameters in analytical chemistry that define the lowest concentration of an analyte that can be reliably measured. The LOD is the smallest amount that can be distinguished from background noise, while the LOQ is the smallest amount that can be measured with acceptable precision and accuracy. nih.gov For the analysis of hexabromobiphenyl in air samples using GC-MS, an LOQ of approximately 0.05 µg/Media has been reported. analytice.com These limits can vary significantly depending on the sample matrix (e.g., soil, blood, water), the specific instrumentation used, and the cleanliness of the sample extract. nih.govucf.edu

Key QA/QC practices for hexabromobiphenyl analysis include:

Analysis of Procedural Blanks: Analyzing a sample that contains no analyte but is subjected to the entire sample preparation and analysis procedure. This is done to check for contamination from reagents, glassware, or the laboratory environment. nih.gov

Duplicate Analysis: Analyzing a second portion of a sample to check the precision and reproducibility of the method. nih.gov

Use of Certified Reference Materials (CRMs): Analyzing a material with a known, certified concentration of the target analytes to verify the accuracy of the method. nih.gov

Proficiency Testing (PT): Participating in inter-laboratory comparison studies where "blind" samples are analyzed to provide an external check on a laboratory's performance. nih.gov

Specific Handling Procedures: For light-sensitive compounds like PBBs, special precautions are necessary, such as minimizing exposure to UV light, using brown glassware, and covering laboratory lamps with UV-protective film to prevent degradation of the analytes during sample handling and analysis. researchgate.net

Adherence to these QA/QC measures is critical for generating high-quality data in the analysis of 1,1'-Biphenyl, 2,2',3,3',5,5'-hexabromo- and other PBB congeners. ucf.edu

Environmental Monitoring and Regulatory Framework

Global and Regional Monitoring Programs

Monitoring for hexabromobiphenyl has been conducted under various programs, largely in response to concerns about its persistence in the environment and its ability to bioaccumulate. The detection of this substance in remote ecosystems, such as the Arctic, provides strong evidence of its long-range environmental transport, primarily through atmospheric particles. naturvardsverket.se

Recent and comprehensive monitoring data for PBBs are limited. Historical data indicate that environmental concentrations are highest in areas near former manufacturing facilities and in regions affected by significant contamination events, such as the accidental introduction of PBBs into the food chain in Michigan in the 1970s. Outside of these heavily impacted zones, available data is sparse. For example, sediment samples from Greenland showed no detectable levels of PBBs, including the congener 2,2',4,4',5,5'-hexabromobiphenyl (B1200347) (PBB-153). The general spatial trend shows concentrations decreasing with distance from historical industrial sources.

Data on the concentration of 1,1'-Biphenyl, 2,2',3,3',5,5'-hexabromo- in abiotic media are not widely available in recent literature. The compound is known to be very persistent with low to no degradability indicated in water, soil, and sediment. naturvardsverket.se In the atmosphere, it is believed to exist primarily bound to particles, facilitating its spread and subsequent deposition into ecosystems. naturvardsverket.se Historical monitoring in the United States has largely confined detectable environmental concentrations to the vicinity of former manufacturing sites.

Hexabromobiphenyl is known to bioaccumulate in organisms and biomagnify through the food chain. naturvardsverket.se Consequently, monitoring efforts have often focused on biological samples, particularly from aquatic and marine environments. Various studies have detected hexabromobiphenyl congeners in a range of species across different geographical locations.

In North America, particularly the Great Lakes region, PBBs were detected in fish in the late 1980s at concentrations ranging from 15 to 15,000 µg/kg on a lipid basis. A more recent study on lake trout from Lakes Huron, Superior, Erie, and Ontario found that 2,2',4,4',5,5'-hexabromobiphenyl (PBB-153) was one of the most prevalent congeners. In Europe, PBB-153 has been identified in fish from German and Swedish rivers.

Monitoring in marine mammals has also revealed the presence of PBBs. All seal samples from Spitsbergen, Norway, an area remote from industrial sites, were found to contain PBBs, with 2,2',4,4',5,5'-hexabromobiphenyl being a main component. Additionally, PBBs were detected in bottlenose dolphins from the U.S. mid-Atlantic coast in the late 1980s.

Concentrations of Hexabromobiphenyl Congeners in Biotic Samples

| Species | Location | Congener | Concentration | Reference |

|---|---|---|---|---|

| Lake Trout | Lakes Huron, Superior, Erie, and Ontario | 2,2',4,4',5,5'-Hexabromobiphenyl (PBB-153) | 0.189 to 2.083 µg/kg wet weight | |

| Fish (various species) | German and Swedish Rivers | 2,2',4,4',5,5'-Hexabromobiphenyl (PBB 153) | 0.3 to 0.6 µg/kg lipid | |

| Seal | Spitsbergen, Norway | 2,2',4,4',5,5'-Hexabromobiphenyl | Mean of 0.8 µg/kg fat | |

| Bottlenose Dolphin (Tursiops truncatus) | U.S. Mid-Atlantic | PBBs (unspecified) | 14–20 μg/kg lipid basis |

International Conventions and Agreements

The risks associated with hexabromobiphenyl have led to its regulation under key international treaties aimed at controlling hazardous chemicals and pollutants. naturvardsverket.se

The Stockholm Convention is a global treaty to protect human health and the environment from chemicals that remain intact in the environment for long periods, become widely distributed geographically, accumulate in the fatty tissue of living organisms, and are toxic. wikipedia.org

Recognizing its persistence, bioaccumulation, and potential for long-range environmental transport, the European Community and its Member States proposed hexabromobiphenyl for inclusion in the Convention. Following a rigorous review process, the Persistent Organic Pollutants Review Committee (POPRC) concluded that the substance was likely to lead to significant adverse effects on human health and the environment, warranting global action. pops.int Subsequently, the Committee recommended listing hexabromobiphenyl in Annex A of the Convention. pops.int In 2009, the Conference of the Parties decided to amend Annex A to list hexabromobiphenyl, which calls for the elimination of its production and use.

The UN Convention on Long-range Transboundary Air Pollution (CLRTAP) is a framework designed to control and reduce the damage to human health and the environment caused by transboundary air pollution. wikipedia.orgunece.org The Convention has been extended by several protocols, including the 1998 Protocol on Persistent Organic Pollutants (POPs).

Hexabromobiphenyl is listed in Annex A of the CLRTAP Protocol on POPs. This listing obligates Parties to the protocol to phase out all production and uses of the substance. This measure is intended to prevent the long-range atmospheric transport and deposition of this harmful chemical. naturvardsverket.se

National and Regional Regulations and Bans

The regulation of "1,1'-Biphenyl, 2,2',3,3',5,5'-hexabromo-," a specific congener of polybrominated biphenyls (PBBs), is primarily managed under the broader category of PBBs. These substances are recognized as persistent organic pollutants (POPs) due to their toxicity, persistence in the environment, and ability to bioaccumulate.

Internationally, hexabromobiphenyl is listed under the Stockholm Convention on Persistent Organic Pollutants. This convention aims to eliminate or restrict the production and use of POPs. The inclusion of hexabromobiphenyl in the convention signifies a global consensus on its environmental and health risks. While production and use of hexabromobiphenyl have largely ceased in most countries, its persistence necessitates ongoing monitoring and regulation.

In the United States, the use of PBBs, including hexabromobiphenyl, was discontinued (B1498344) in the 1970s following incidents of environmental contamination. nih.gov Regulatory oversight falls under agencies like the Environmental Protection Agency (EPA), which manages contaminated sites and sets guidelines for remediation.

The following table summarizes the general regulatory framework applicable to hexabromobiphenyls.

| Regulatory Body/Convention | Regulation/Action | Scope |

| Stockholm Convention | Listing as a Persistent Organic Pollutant (POP) | Aims to eliminate or restrict production and use globally. |

| United States EPA | Discontinuation of use | All use of hexabromobiphenyl in the US was discontinued in 1974. nih.gov |

| National & Regional Agencies | Site-specific cleanup and monitoring | Management of contaminated sites under programs like the Superfund program in the US. epa.gov |

Remediation Strategies for Contaminated Sites

Remediation strategies for sites contaminated with "1,1'-Biphenyl, 2,2',3,3',5,5'-hexabromo-" and other PBBs are designed to reduce the concentration and mitigate the risks of these persistent compounds in soil and groundwater. These strategies are broadly categorized as in-situ (in place) and ex-situ (removed for treatment).

In-Situ Remediation Technologies

In-situ remediation involves treating the contaminated material at its original location, which can be more cost-effective and less disruptive than excavation. frtr.gov

Bioremediation : This approach utilizes microorganisms to degrade contaminants. wikipedia.org

Biostimulation : Involves adding nutrients or electron acceptors (like oxygen) to stimulate the activity of indigenous microorganisms capable of degrading the contaminant. clu-in.org

Bioaugmentation : The introduction of specific strains of microorganisms with known degradation capabilities to the contaminated site. clu-in.org

Monitored Natural Attenuation (MNA) : Relies on natural processes to degrade and dissipate contaminants over time, with regular monitoring to ensure effectiveness. clu-in.org

Phytoremediation : This technique uses plants to remove, degrade, or contain contaminants in soil and water. researchgate.net Certain plants can absorb PBBs from the soil, accumulating them in their tissues, which can then be harvested and disposed of safely.

In-Situ Thermal Desorption : This method involves heating the contaminated soil to high temperatures to vaporize the contaminants. The vaporized contaminants are then collected and treated at the surface. This has been proven effective for a variety of contaminants, including those similar to PBBs like PCBs. clu-in.org

Chemical Oxidation (ISCO) : Involves injecting chemical oxidants into the subsurface to destroy contaminants. This is an effective approach for treating source areas with high contaminant concentrations. envirotecnics.com

| In-Situ Technology | Description | Primary Mechanism |

| Bioremediation | Uses microorganisms to break down contaminants. wikipedia.org | Biodegradation |

| Phytoremediation | Employs plants to absorb and accumulate or degrade pollutants. researchgate.net | Phytoextraction, Phytodegradation |

| Thermal Desorption | Heats soil to vaporize contaminants for collection and treatment. clu-in.org | Volatilization |

| Chemical Oxidation (ISCO) | Injects chemical oxidants to destroy contaminants in place. envirotecnics.com | Chemical destruction |

Ex-Situ Treatment Options

Ex-situ treatments require the excavation of contaminated soil or pumping of groundwater for treatment at the surface, either on-site or at a different location. mdpi.com

Landfarming : Contaminated soil is excavated and spread over a prepared surface. The soil is periodically tilled to aerate it and stimulate microbial activity to degrade the contaminants. clu-in.org

Composting : An ex-situ bioremediation technique where contaminated soil is mixed with bulking agents and organic matter to enhance the degradation of contaminants by microorganisms. epa.gov

Biopiles : A hybrid of landfarming and composting, where excavated soil is piled and an aeration system is used to enhance microbial degradation. mdpi.com

Bioreactors : Contaminated soil or water is treated in a controlled reactor where conditions are optimized for microbial degradation. This allows for more precise control over the treatment process. mdpi.com

Chemical Oxidation : Similar to the in-situ method, excavated soil can be treated with chemical oxidants in a controlled setting. This allows for more thorough mixing and contact between the oxidants and contaminants. acmeboom.com

Supercritical Fluid Extraction (SFE) : This technique uses a supercritical fluid, such as carbon dioxide, to extract contaminants from the soil. The extracted contaminants can then be destroyed using other methods. researchgate.net

| Ex-Situ Technology | Description | Primary Mechanism |

| Landfarming | Excavated soil is tilled to enhance aeration and biodegradation. clu-in.org | Biodegradation |

| Composting | Soil is mixed with organic materials to promote microbial degradation. epa.gov | Biodegradation |

| Biopiles | Aerated piles of excavated soil to stimulate bioremediation. mdpi.com | Biodegradation |

| Bioreactors | Contained systems for optimized biodegradation of contaminants. mdpi.com | Biodegradation |

| Chemical Oxidation | Treatment of excavated soil with chemical oxidants. acmeboom.com | Chemical destruction |

| Supercritical Fluid Extraction | Uses supercritical fluids to extract contaminants from soil. researchgate.net | Solvent Extraction |

Q & A

Q. What are the recommended analytical methods for confirming the structural identity of 2,2',3,3',5,5'-hexabromobiphenyl?

To confirm the structure, use a combination of nuclear magnetic resonance (NMR) spectroscopy (e.g., and NMR) and mass spectrometry (MS) . For NMR, focus on distinguishing bromine-induced splitting patterns and aromatic proton environments. High-resolution MS (HRMS) should confirm the molecular ion peak at m/z 627.588 (average mass) and isotopic clusters matching . X-ray crystallography via SHELX programs (e.g., SHELXL for refinement) can resolve positional isomerism if single crystals are obtained . Cross-reference spectral libraries from authoritative databases like NIST Chemistry WebBook to validate results .

Q. How can researchers differentiate positional isomers of hexabromobiphenyls experimentally?

Positional isomers (e.g., 2,2',3,3',5,5'- vs. 2,2',4,4',5,5'-hexabromobiphenyl) require gas chromatography-mass spectrometry (GC-MS) with non-polar columns (e.g., HP-5MS) to separate retention times. Pair this with density functional theory (DFT) calculations to predict thermodynamic stability and retention behavior. For isomers with similar chromatographic profiles, use 2D NMR (e.g., - HSQC) to map substituent positions via coupling constants and NOE effects .

Q. What synthetic routes are reported for hexabromobiphenyl derivatives?

Synthesis typically involves electrophilic bromination of biphenyl using or -catalyzed reactions. Control bromine stoichiometry and reaction temperature to avoid over-bromination. For regioselective bromination, employ directing groups (e.g., nitro or methyl) on the biphenyl backbone, followed by deprotection. Note that incomplete bromination may yield mixed congeners, necessitating rigorous purification via recrystallization or column chromatography .

Advanced Research Questions

Q. How do steric and electronic effects influence the environmental persistence of 2,2',3,3',5,5'-hexabromobiphenyl?

The ortho -substituted bromines create steric hindrance, reducing enzymatic degradation rates in biotic systems. Computational studies (e.g., molecular dynamics simulations ) show that high electron-withdrawing effects from bromine substituents stabilize the aromatic system, lowering reactivity toward nucleophilic attack. Compare degradation half-lives in soil/water matrices with less-brominated analogs (e.g., tetrabromobiphenyls) to quantify persistence .

Q. What challenges arise in reconciling conflicting toxicity data for hexabromobiphenyl isomers?

Discrepancies stem from isomer-specific interactions with aryl hydrocarbon receptor (AhR) pathways. For example, 2,2',4,4',5,5'-hexabromobiphenyl (PBB-153) shows higher bioaccumulation than 2,2',3,3',5,5'-hexabromobiphenyl due to differences in lipid solubility. Address contradictions by standardizing assay conditions (e.g., cell lines, exposure durations) and using structure-activity relationship (SAR) models to isolate substituent effects .

Q. How can computational methods optimize the design of hexabromobiphenyl degradation catalysts?

Use docking simulations to screen transition-metal catalysts (e.g., Pd/C, Ni complexes) for debromination efficiency. Focus on binding affinities between brominated carbons and catalytic sites. Validate predictions with kinetic studies measuring pseudo-first-order rate constants () under varying pH and temperature. Pair with life cycle assessment (LCA) to evaluate environmental trade-offs of catalytic byproducts .

Methodological Challenges and Data Gaps

Q. Why do discrepancies exist in reported melting points and solubility data for this compound?